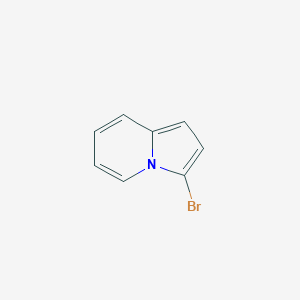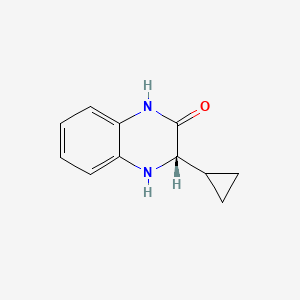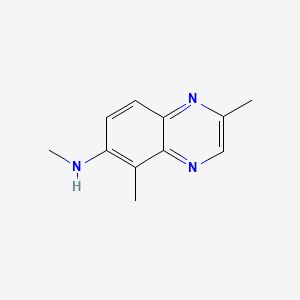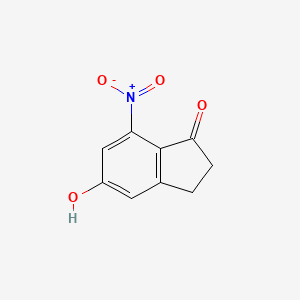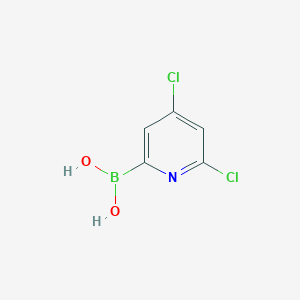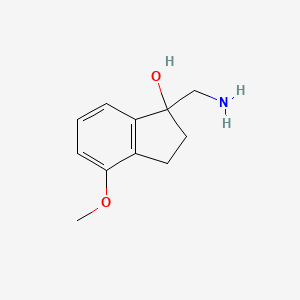![molecular formula C10H5N5 B11904912 Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline CAS No. 36726-33-7](/img/structure/B11904912.png)
Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline is a heterocyclic compound that features a fused ring system combining imidazole, triazole, and quinoline moieties. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For example, a three-component one-pot method can be employed, where the reaction involves the condensation of an aldehyde, an amine, and a nitrile .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis. The exact methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted imidazoquinoline compounds .
Scientific Research Applications
Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Comparison: Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .
Properties
CAS No. |
36726-33-7 |
|---|---|
Molecular Formula |
C10H5N5 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3,4,5,9,11-pentazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene |
InChI |
InChI=1S/C10H5N5/c1-2-6-9-7(12-14-13-9)4-8-10(6)15(3-1)5-11-8/h1-5H |
InChI Key |
QDUYPGRLQXSTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC3=C2C(=C1)C4=NN=NC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







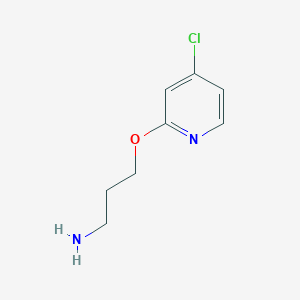
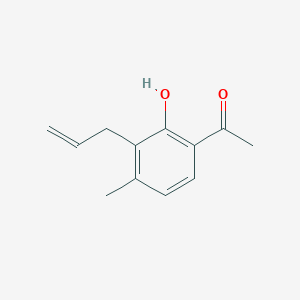
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)
